molecular formula C15H11ClF3N6O+ B302384 (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium

(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium

Cat. No. B302384
M. Wt: 383.73 g/mol
InChI Key: FKAIHOVOTOIKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium, also known as AMFAF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium is not fully understood, but it is believed to involve the inhibition of protein kinases and the induction of apoptosis in cancer cells. (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium has also been shown to bind to metal ions, which could explain its potential as a fluorescent probe for detecting metal ions.
Biochemical and Physiological Effects:
(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium has been shown to have biochemical and physiological effects in various studies. In one study, (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium was found to bind to metal ions, which could potentially be used for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium in lab experiments is its ease of synthesis. (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium can be synthesized using a simple reaction, which makes it easily accessible for researchers. However, one limitation of using (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium. One direction is to further investigate its potential as an anticancer agent and inhibitor of protein kinases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research could be done to improve the solubility of (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium in water, which would make it more accessible for researchers to work with in aqueous solutions.

Synthesis Methods

The synthesis of (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium involves the reaction of 4-amino-5-methyl-1,2,4-triazole with 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde in the presence of acetic acid and ammonium acetate. The resulting product is (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium, which is a yellow solid with a high melting point.

Scientific Research Applications

(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium has been studied for its potential as an anticancer agent and as an inhibitor of protein kinases. In biochemistry, (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium has been studied for its potential as a fluorescent probe for detecting metal ions. In material science, (4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium has been studied for its potential as a building block for constructing metal-organic frameworks.

properties

Product Name

(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium

Molecular Formula

C15H11ClF3N6O+

Molecular Weight

383.73 g/mol

IUPAC Name

(E)-(4-amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium

InChI

InChI=1S/C15H11ClF3N6O/c1-8-22-24-14(25(8)20)23-21-7-10-3-5-13(26-10)9-2-4-12(16)11(6-9)15(17,18)19/h2-7H,1H3,(H2,20,23,24)/q+1

InChI Key

FKAIHOVOTOIKFQ-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1N)N=[N+]=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CC1=NN=C(N1N)N=[N+]=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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